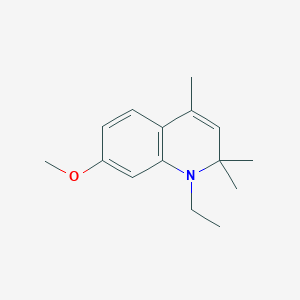
1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound belonging to the dihydroquinoline family. It is characterized by its unique structure, which includes an ethyl group, a methoxy group, and three methyl groups attached to a dihydroquinoline core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline with ethylating agents under controlled conditions. The reaction often requires a catalyst to facilitate the ethylation process.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, at elevated temperatures ranging from 60°C to 100°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines. Common reagents for these reactions include sodium iodide or ammonia.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with molecular targets and pathways:
Molecular Targets: The compound acts as a nucleophile, reacting with electrophilic species to form stable adducts.
Pathways Involved: In biological systems, the compound’s anti-inflammatory activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in inflammation.
Comparaison Avec Des Composés Similaires
1-Ethyl-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with other similar compounds:
Propriétés
Formule moléculaire |
C15H21NO |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
1-ethyl-7-methoxy-2,2,4-trimethylquinoline |
InChI |
InChI=1S/C15H21NO/c1-6-16-14-9-12(17-5)7-8-13(14)11(2)10-15(16,3)4/h7-10H,6H2,1-5H3 |
Clé InChI |
JXFTUOGJKPHKSP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC(=C2)OC)C(=CC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















